molecular formula C12H13NO3 B14637422 4,6-Dimethoxy-1-methylquinolin-2(1H)-one CAS No. 52345-94-5

4,6-Dimethoxy-1-methylquinolin-2(1H)-one

Cat. No.: B14637422
CAS No.: 52345-94-5
M. Wt: 219.24 g/mol
InChI Key: YVINRGSFCTXABP-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1-methylquinolin-2(1H)-one (CAS: 52345-94-5) is a quinolinone derivative characterized by a bicyclic aromatic system with two methoxy groups at positions 4 and 6, and a methyl group at the 1-position of the nitrogen atom . Its molecular formula is $ \text{C}{12}\text{H}{13}\text{NO}_3 $, with a molecular weight of 219.24 g/mol. The compound’s structure imparts moderate lipophilicity due to the methoxy groups, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4,6-dimethoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-10-5-4-8(15-2)6-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVINRGSFCTXABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=CC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561935
Record name 4,6-Dimethoxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52345-94-5
Record name 4,6-Dimethoxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,6-dimethoxyquinoline.

    Methylation: The 4,6-dimethoxyquinoline is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The methylated product undergoes cyclization in the presence of a suitable catalyst to form the quinolin-2(1H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolin-2(1H)-one to its corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4,6-Dimethoxy-1-methylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The quinolin-2(1H)-one scaffold is highly versatile, with substitutions at positions 1, 3, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
4,6-Dimethoxy-1-methylquinolin-2(1H)-one 1-Me, 4-OMe, 6-OMe $ \text{C}{12}\text{H}{13}\text{NO}_3 $ Moderate lipophilicity; potential CNS activity (inferred)
6-Methoxy-2(1H)-quinolinone 6-OMe $ \text{C}{10}\text{H}{9}\text{NO}_2 $ Lower lipophilicity; antimicrobial activity
7-Chloro-4-methylquinolin-2(1H)-one 4-Me, 7-Cl $ \text{C}{10}\text{H}{8}\text{ClNO} $ Enhanced electrophilicity; antitumor potential
6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 1-Et, 4,4-diMe, 6-NH₂ $ \text{C}{13}\text{H}{18}\text{N}_2\text{O} $ Improved solubility; antimalarial activity
4,6-Dimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one 3-prenyl, 4-OMe, 6-OMe $ \text{C}{16}\text{H}{19}\text{NO}_3 $ Increased lipophilicity; cytotoxic effects

Key Observations :

  • Methoxy vs.
  • Substitution at Position 1 : Methyl or ethyl groups at the 1-position (e.g., target compound vs. compound in ) stabilize the lactam ring, affecting metabolic stability.
  • Amino vs. Chloro Substituents: Amino groups (e.g., ) improve water solubility and interaction with biological targets, while chloro groups (e.g., ) enhance electrophilicity, favoring covalent binding.

Spectral and Analytical Data

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1660 cm⁻¹, similar to 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (1663 cm⁻¹) . Methoxy C-O stretches (~1250 cm⁻¹) distinguish it from hydroxy-substituted analogs.
  • NMR Spectroscopy: ¹H NMR: The 1-methyl group resonates near δ 3.59 ppm (cf. δ 3.59 in ), while methoxy protons appear as singlets near δ 3.8–4.0 ppm. ¹³C NMR: Quinolinone carbonyl carbons are typically observed at δ 160–165 ppm, with methoxy carbons at δ 55–60 ppm .

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